molecular formula C14H13Br2NO3S B256633 N-(2,3-dibromo-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide

N-(2,3-dibromo-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide

Cat. No. B256633
M. Wt: 435.1 g/mol
InChI Key: BEEBWHDZVNRBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dibromo-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide, also known as DBHMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. DBHMS is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2,3-dibromo-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. N-(2,3-dibromo-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide has also been shown to inhibit the activity of enzymes that are involved in the biosynthesis of nucleic acids in bacteria, which may explain its antibacterial activity.
Biochemical and Physiological Effects:
N-(2,3-dibromo-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide has been found to have both biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(2,3-dibromo-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2,3-dibromo-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has been found to have potent antitumor and antimicrobial properties. However, N-(2,3-dibromo-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide has some limitations. It is not very water-soluble, which may limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(2,3-dibromo-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide. One area of research could be to further investigate its mechanism of action, which may lead to the development of more effective cancer treatments. Another area of research could be to explore its potential use in the treatment of inflammatory diseases. Additionally, research could be done to improve the water solubility of N-(2,3-dibromo-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide, which may increase its potential applications in lab experiments.

Synthesis Methods

N-(2,3-dibromo-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide can be synthesized using different methods, including the reaction of 2,3-dibromo-4-hydroxy-5-methylphenylamine with 4-methylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2,3-dibromo-4-hydroxy-5-methylphenylamine with 4-methylbenzenesulfonyl isocyanate in the presence of a base. Both methods result in the formation of N-(2,3-dibromo-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide, which is a white crystalline solid.

Scientific Research Applications

N-(2,3-dibromo-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide has been found to have potential applications in the field of medicine. It has been studied for its antitumor and antimicrobial properties. N-(2,3-dibromo-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

N-(2,3-dibromo-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide

Molecular Formula

C14H13Br2NO3S

Molecular Weight

435.1 g/mol

IUPAC Name

N-(2,3-dibromo-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H13Br2NO3S/c1-8-3-5-10(6-4-8)21(19,20)17-11-7-9(2)14(18)13(16)12(11)15/h3-7,17-18H,1-2H3

InChI Key

BEEBWHDZVNRBNB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2)C)O)Br)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2)C)O)Br)Br

Origin of Product

United States

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